molecular formula C7H11NO4S B3391620 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 1909325-24-1

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B3391620
CAS No.: 1909325-24-1
M. Wt: 205.23 g/mol
InChI Key: BYDYRYRMUJAMLN-UHFFFAOYSA-N
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Description

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid is a complex organic compound with a molecular weight of 205.23 g/mol. It is known for its unique bicyclic structure, which includes a sulfur atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the dioxo groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid may be used to study enzyme mechanisms or as a probe to investigate biological processes.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and discovery.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, materials, or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Quinuclidine-3-carboxylic acid 2,2-dioxide

  • 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid

Uniqueness: 2,2-Dioxo-2lambda6-thia-1-azabicyclo[222]octane-3-carboxylic acid is unique due to its specific structural features, such as the presence of the sulfur atom and the dioxo groups

Properties

IUPAC Name

2,2-dioxo-2λ6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c9-7(10)6-5-1-3-8(4-2-5)13(6,11)12/h5-6H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDYRYRMUJAMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(S2(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909325-24-1
Record name 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid
Reactant of Route 2
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid
Reactant of Route 3
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid
Reactant of Route 4
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid
Reactant of Route 5
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid
Reactant of Route 6
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid

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